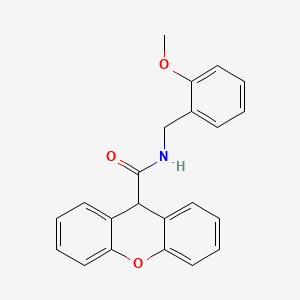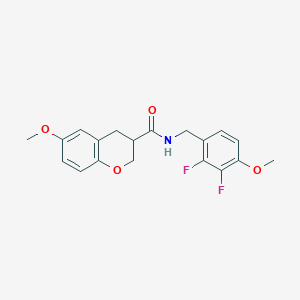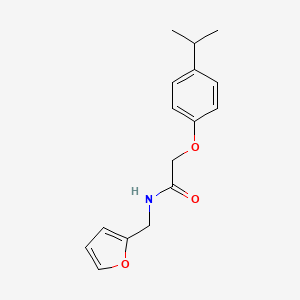
N-(2-methoxybenzyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-9H-xanthene-9-carboxamide belongs to a class of organic compounds that exhibit a wide range of biological activities and applications in materials science. These compounds are characterized by the xanthene backbone, a tricyclic aromatic system, which can be functionalized to achieve desired properties and activities.
Synthesis Analysis
The synthesis of xanthene derivatives, including compounds similar to N-(2-methoxybenzyl)-9H-xanthene-9-carboxamide, often involves nucleophilic substitution reactions, followed by specific functionalization steps. For example, new organosoluble and optically transparent polyamides containing xanthene units have been synthesized from specific aromatic dicarboxylic acids through polycondensation with aromatic diamines (Guo et al., 2015). This illustrates the typical synthetic routes involving xanthene derivates, highlighting the versatility of xanthene chemistry in creating complex molecules.
Molecular Structure Analysis
Xanthene derivatives exhibit diverse molecular structures that significantly influence their chemical and physical properties. For instance, crystal and molecular structure analysis of related compounds, like 4-o-(4-methoxybenzoyl)-2-methyl-N-(2-pyridal)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide, revealed specific intermolecular interactions forming a three-dimensional framework structure (Chakraborty et al., 2007). Such analyses are crucial for understanding the behavior and reactivity of xanthene derivatives.
Chemical Reactions and Properties
The chemical reactivity of xanthene derivatives, including N-(2-methoxybenzyl)-9H-xanthene-9-carboxamide, is influenced by the presence of functional groups that can participate in various chemical reactions. For example, the synthesis and Wagner-Meerwein rearrangement of 9-(α-Hydroxyalkyl)xanthenes to 10-Substituted Dibenz[b,f]oxepins indicate the potential for structural transformations under specific conditions, which can alter the chemical properties of the xanthene derivatives (Storz et al., 2005).
Physical Properties Analysis
Xanthene derivatives demonstrate a range of physical properties, such as solubility, glass transition temperatures, and thermal stability, which can be tailored through molecular design. For instance, polyamides containing xanthene cardo groups showed high glass transition temperatures and good solubility in polar solvents, indicating their potential for high-performance material applications (Sheng et al., 2009).
Chemical Properties Analysis
The chemical properties of xanthene derivatives, such as N-(2-methoxybenzyl)-9H-xanthene-9-carboxamide, are characterized by their reactivity towards various chemical reagents and conditions. The development of new carboxamide protecting groups illustrates the innovative approaches to modify the reactivity and stability of xanthene derivatives for specific applications (Muranaka et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-25-18-11-5-2-8-15(18)14-23-22(24)21-16-9-3-6-12-19(16)26-20-13-7-4-10-17(20)21/h2-13,21H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVLOKIBGZYEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-9H-xanthene-9-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(1-methylethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5531195.png)

![4-{2-[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]-2-oxoethyl}-2-fluorophenol](/img/structure/B5531200.png)
![N-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5531217.png)
![(3R*,4S*)-3,4-dimethyl-1-(5-{[(4-methylphenyl)thio]methyl}-2-furoyl)piperidin-4-ol](/img/structure/B5531222.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5531228.png)

![(3R*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5531235.png)
![4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzaldehyde oxime](/img/structure/B5531243.png)
![methyl 3-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5531253.png)
![N-{2-[2-(4-tert-butylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5531263.png)
![(3aR*,6S*)-N-methyl-2-(3-methylbutyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5531267.png)
![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5531278.png)
